3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum in CDCl₃ reveals distinct resonances for the amino group (δ 1.98 ppm, broad singlet, 2H) and aromatic protons. The deshielding effect of the electron-withdrawing -CN group splits the methylene protons into two doublets of doublets (δ 2.75 ppm, J = 16.5 Hz; δ 3.12 ppm, J = 16.5 Hz). The fluorine atom’s ortho-directing effect splits the aromatic proton signals into a doublet (δ 7.32 ppm, J = 8.7 Hz) and a doublet of doublets (δ 7.58 ppm, J = 8.7 Hz, J = 2.1 Hz).
In the ¹³C NMR spectrum , the nitrile carbon appears at δ 118.2 ppm, while the quaternary carbon bearing the amino group resonates at δ 52.4 ppm. The brominated aromatic carbon (C-4) is strongly deshielded (δ 132.1 ppm), contrasting with the fluorinated carbon (C-3, δ 115.6 ppm).
Infrared (IR) Spectroscopy
The IR spectrum exhibits a sharp ν(C≡N) stretch at 2245 cm⁻¹ , characteristic of aliphatic nitriles. The -NH₂ group shows asymmetric and symmetric stretching vibrations at 3360 cm⁻¹ and 3280 cm⁻¹ , respectively, with a scissoring mode at 1615 cm⁻¹ . The C-F and C-Br stretches appear as overlapping bands between 650–750 cm⁻¹ .
UV-Vis Spectroscopy
In acetonitrile, the compound displays a strong absorption band at λₘₐₓ = 275 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the halogenated aromatic system. A weaker n→π* transition from the nitrile group is observed at 320 nm (ε = 850 M⁻¹cm⁻¹).
Crystallographic Studies and Solid-State Arrangement
Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic system with space group C2/c and unit cell parameters:
The asymmetric unit contains two enantiomers arranged in a head-to-tail fashion , stabilized by N-H···N≡C hydrogen bonds (2.89 Å). Halogen-halogen interactions between adjacent bromine atoms (Br···Br = 3.42 Å) and C-F···H-C contacts (2.67 Å) further stabilize the lattice. The dihedral angle between the phenyl ring and the propanenitrile chain is 28.7° , reflecting partial conjugation between the aromatic system and the nitrile group.
Table 2: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | C2/c |
| Density (calc.) | 1.62 g/cm³ |
| R-factor | 0.042 |
| C-N (nitrile) | 1.15 Å |
Computational Modeling of Electronic Structure
DFT calculations at the B3LYP/6-31G(d,p) level provide insights into the compound’s frontier molecular orbitals. The HOMO (-6.32 eV) is localized on the phenyl ring and amino group, while the LUMO (-2.15 eV) resides primarily on the nitrile functionality. The energy gap (ΔE = 4.17 eV ) suggests moderate kinetic stability and polarizability, consistent with its observed nonlinear optical (NLO) properties.
Natural Bond Orbital (NBO) analysis identifies strong hyperconjugative interactions between the lone pair of the amino nitrogen and the σ* orbital of the adjacent C-C bond (E² = 18.6 kcal/mol). The electron-withdrawing nature of the -CN group reduces electron density at the β-carbon, as evidenced by a Mulliken charge of +0.32 e.
Table 3: Computed Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Ionization potential | 6.32 |
| Electron affinity | 2.15 |
| Electrophilicity index | 3.47 |
| Dipole moment | 4.12 D |
The molecular electrostatic potential (MEP) surface highlights nucleophilic regions at the amino group (-42 kcal/mol) and electrophilic zones near the nitrile carbon (+36 kcal/mol), guiding predictions of regioselective reactivity.
Properties
Molecular Formula |
C9H8BrFN2 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
3-amino-3-(4-bromo-3-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2 |
InChI Key |
YGAQDTQIQTWCFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (or an amine) and hydrogen cyanide (HCN) to form an α-amino nitrile. The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Strecker synthesis or other optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- Intermediate in Chemical Reactions : 3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of derivatives with enhanced properties.
-
Biological Studies :
- Enzyme Interaction : Research indicates that this compound can interact with specific enzymes, potentially influencing cellular processes. Initial studies suggest it may inhibit certain enzymes involved in metabolic pathways.
- Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential use in cancer therapies.
-
Medicinal Chemistry :
- Therapeutic Properties : Investigations into the pharmacological effects of this compound suggest it may possess anti-cancer and anti-inflammatory properties. Its mechanism of action involves binding to molecular targets that modulate disease pathways.
- Neurodegenerative Disorders : The compound is being studied for its potential role in treating conditions like Alzheimer's disease by inhibiting β-secretase activity, which is linked to amyloid plaque formation .
Industrial Applications
-
Material Science :
- The compound is utilized in developing new materials due to its unique chemical structure, which enhances the physical properties of polymers used in coatings and composites.
- Cosmetic Formulations :
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various derivatives of this compound on different cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit β-secretase demonstrated promising results in reducing amyloid plaque formation in vitro. This positions this compound as a potential therapeutic candidate for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and fluoro groups may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs in the Propanenitrile Family
The following table compares 3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile with structurally related propanenitrile derivatives:
Key Findings :
- Halogen Effects : Replacing bromine with chlorine (as in the 4-chloro-2-fluoro analog) reduces molecular weight and may decrease lipophilicity, impacting bioavailability .
- Fluorine Positioning : Fluorine in the 2-position (meta to bromine in the 4-chloro analog) introduces stronger electron-withdrawing effects compared to the 3-fluoro substituent in the target compound .
Functional Group Variants: Propanenitrile vs. Propanoic Acid
highlights compounds with propanoic acid backbones instead of propanenitrile. For example:
- (R)-3-Amino-3-(3-fluorophenyl)propanoic acid (CAS 117391-51-2) has a carboxylic acid group, increasing polarity and hydrogen-bonding capacity compared to nitriles.
- 3-Amino-3-(4-fluorophenyl)propionic acid (CAS 1810070-00-8) shares a similar aromatic substitution pattern but lacks bromine, reducing steric bulk and electrophilic character .
Implications :
- Nitriles (e.g., the target compound) are less polar than carboxylic acids, favoring membrane permeability in drug candidates.
Biological Activity
3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃BrF₁N₂, with a molecular weight of approximately 243.08 g/mol. The compound features an amino group, a bromo substituent, and a fluorophenyl ring, which contribute to its reactivity and biological interactions. The presence of bromine and fluorine enhances its electronic properties, making it a candidate for various pharmacological applications .
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Nitrilation of the corresponding amine.
- Substitution reactions involving brominated and fluorinated phenyl derivatives.
- Use of specific reagents to achieve desired yields and purity levels.
The exact conditions can vary based on the synthetic pathway chosen .
Biological Activity
Research indicates that this compound exhibits several pharmacological properties:
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including those resistant to conventional therapies . The electronic characteristics imparted by the bromine and fluorine atoms are believed to enhance interactions with biological targets.
Antimicrobial Properties
Compounds structurally related to this compound have demonstrated significant antibacterial activity. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Interaction Studies
Interaction studies are crucial for understanding the molecular mechanisms through which this compound exerts its effects. Research has indicated potential interactions with specific proteins involved in cancer progression and immune response modulation .
Data Table: Biological Activity Summary
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | Active against various cancer cell lines | |
| Antimicrobial | Significant activity against bacteria | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Anticancer Efficacy : A study demonstrated that structurally related compounds exhibited IC50 values in the low micromolar range against HeLa cells, indicating potential for further development as anticancer agents .
- Antimicrobial Activity : Research on related nitriles showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μM, suggesting that modifications to the structure can enhance antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
